molecular formula C8H10O2 B1201506 4-(Methoxymethyl)phenol CAS No. 5355-17-9

4-(Methoxymethyl)phenol

Cat. No. B1201506
CAS RN: 5355-17-9
M. Wt: 138.16 g/mol
InChI Key: AHXXIALEMINDAW-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)phenol is a member of the class of phenols that is p-cresol in which one of the methyl hydrogens has been replaced by a methoxy group . It has a role as a plant metabolite . It is a natural product found in Spiranthes vernalis, Gymnadenia conopsea, and other organisms with data available .


Molecular Structure Analysis

The molecular formula of 4-(Methoxymethyl)phenol is C8H10O2 . The IUPAC name is 4-(methoxymethyl)phenol . The InChI is InChI=1S/C8H10O2/c1-10-6-7-2-4-8(9)5-3-7/h2-5,9H,6H2,1H3 .


Chemical Reactions Analysis

The catalytic mechanism for the oxidative demethylation of 4-(Methoxymethyl)phenol by the covalent flavoprotein vanillyl-alcohol oxidase was studied . Using H2 18O, it was found that the carbonylic oxygen atom from the product 4-hydroxybenzaldehyde originates from a water molecule .


Physical And Chemical Properties Analysis

The molecular weight of 4-(Methoxymethyl)phenol is 138.16 g/mol . The density is 1.1±0.1 g/cm3 . The boiling point is 239.9±15.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 49.6±3.0 kJ/mol . The flash point is 97.8±14.6 °C .

Safety And Hazards

4-(Methoxymethyl)phenol may form combustible dust concentrations in air . It is harmful if swallowed . It may cause an allergic skin reaction . It causes serious eye irritation .

properties

IUPAC Name

4-(methoxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-10-6-7-2-4-8(9)5-3-7/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXXIALEMINDAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074746
Record name Phenol, 4-(methoxymethyl)-
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Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methoxymethyl)phenol

CAS RN

5355-17-9
Record name 4-(Methoxymethyl)phenol
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Record name 4-(Methoxymethyl)phenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-(methoxymethyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 4-(methoxymethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-methoxy-p-cresol
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Record name P-(METHOXYMETHYL)PHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary biological activity of 4-(Methoxymethyl)phenol described in the research?

A1: 4-(Methoxymethyl)phenol acts as a substrate for the enzyme vanillyl-alcohol oxidase (VAO). VAO catalyzes the oxidative demethylation of 4-(Methoxymethyl)phenol to 4-hydroxybenzaldehyde. [, , , , , ] This enzymatic reaction is part of the degradation pathway of aromatic compounds in certain fungi like Penicillium simplicissimum. []

Q2: Can you elaborate on the mechanism of 4-(Methoxymethyl)phenol's interaction with vanillyl-alcohol oxidase?

A2: The catalytic mechanism involves the formation of a p-quinone methide intermediate. [, , , , ] During the reaction, the carbonylic oxygen atom in the product, 4-hydroxybenzaldehyde, originates from a water molecule. [, , ] Aspartic acid at position 170 (Asp-170) in VAO plays a crucial role in the enzyme's catalytic activity by influencing its redox potential and facilitating the formation of the p-quinone methide intermediate. []

Q3: How does the structure of 4-(Methoxymethyl)phenol relate to its activity with vanillyl-alcohol oxidase?

A3: The 4-hydroxybenzyl moiety in 4-(Methoxymethyl)phenol is crucial for substrate recognition by VAO. [] This structural feature likely facilitates the formation of the p-quinone methide intermediate during the enzymatic reaction. Further research on structural analogs could provide more detailed information on structure-activity relationships.

Q4: What is the significance of the covalent flavin cofactor in vanillyl-alcohol oxidase when interacting with 4-(Methoxymethyl)phenol?

A4: The covalent flavin adenine dinucleotide (FAD) cofactor in VAO is essential for its catalytic activity. [, , ] During the oxidation of 4-(Methoxymethyl)phenol, the FAD molecule undergoes reduction, which is a rate-determining step in the overall reaction. [, , ] His-61 plays a crucial role in the autocatalytic flavinylation process of VAO, enabling the covalent attachment of FAD. []

Q5: Where is vanillyl-alcohol oxidase located within Penicillium simplicissimum?

A5: Vanillyl-alcohol oxidase is found in both the peroxisomes and the cytosol of Penicillium simplicissimum. [] The enzyme's dual localization suggests a potential role in cellular detoxification processes, considering that hydrogen peroxide is produced during the enzymatic reaction.

Q6: What other enzymes are induced alongside vanillyl-alcohol oxidase in Penicillium simplicissimum when grown on 4-(Methoxymethyl)phenol?

A6: Growth of Penicillium simplicissimum on 4-(Methoxymethyl)phenol induces the production of both vanillyl-alcohol oxidase and a catalase-peroxidase. [, , ] This co-induction suggests a coordinated cellular response to manage the hydrogen peroxide generated during the oxidative demethylation of 4-(Methoxymethyl)phenol.

Q7: Are there any known inhibitors of vanillyl-alcohol oxidase activity on 4-(Methoxymethyl)phenol?

A7: While not directly inhibiting the enzyme's action on 4-(Methoxymethyl)phenol, isoeugenol can prevent the induction of VAO in Penicillium simplicissimum when grown on veratryl alcohol. [, ] This suggests a regulatory mechanism for VAO expression depending on the specific aromatic substrate present.

Q8: Has 4-(Methoxymethyl)phenol been identified in any other organisms besides Penicillium simplicissimum?

A8: Yes, 4-(Methoxymethyl)phenol has been identified in various other organisms. Studies have reported its presence in the roots of Brassica rapa [], the red algae Bostrychia radicans [], and the stem bark of Trilepisium madagascriense. [] These findings suggest a potentially wider distribution of this compound in nature.

Q9: What is the molecular formula and weight of 4-(Methoxymethyl)phenol?

A9: The molecular formula of 4-(Methoxymethyl)phenol is C8H10O2. Its molecular weight is 138.16 g/mol. []

Q10: Are there any reported spectroscopic data available for 4-(Methoxymethyl)phenol?

A10: While the provided research papers do not delve into specific spectroscopic details, the crystal structure of 4-(Methoxymethyl)phenol has been determined. [] The crystallographic data revealed two independent molecules within the asymmetric unit, with the methoxy group displaying disorder. This information highlights the importance of structural studies in understanding the compound's properties.

Q11: Are there any applications of 4-(Methoxymethyl)phenol in synthetic chemistry?

A11: One study describes the use of 4-(Methoxymethyl)phenol as a building block in the multi-step synthesis of 4-(((6-amino-7_H_[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)methoxy)methyl)-2,6-dimethoxyphenol and its derivatives. [] These compounds displayed promising antioxidant activity in DPPH and FRAP assays. This research highlights the potential of 4-(Methoxymethyl)phenol as a starting material for synthesizing molecules with biological activity.

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